molecular formula C9H15ClN4O3 B12296932 Carnosine hydrochloride CAS No. 5852-99-3

Carnosine hydrochloride

Cat. No.: B12296932
CAS No.: 5852-99-3
M. Wt: 262.69 g/mol
InChI Key: HIXYEIRACBUSON-FJXQXJEOSA-N
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Description

Carnosine hydrochloride is a dipeptide compound composed of beta-alanine and L-histidine. It is naturally found in high concentrations in muscle and brain tissues. This compound is known for its antioxidant properties, ability to chelate metal ions, and its role in buffering pH levels in tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carnosine hydrochloride can be synthesized through chemical synthesis, extraction from animal tissues, and biosynthesis. The chemical synthesis involves the reaction of beta-alanine and L-histidine under specific conditions. One common method includes the use of N-BOC-beta-alanine and L-histidine methyl ester hydrochloride . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis due to its selectivity and environmentally friendly nature. Enzymes such as carnosine synthase are used to catalyze the reaction between beta-alanine and L-histidine . This method is preferred over chemical synthesis as it avoids the use of toxic reagents and harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Carnosine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and metal ions. The reactions are typically carried out under physiological pH and temperature conditions to mimic its natural environment .

Major Products Formed

The major products formed from these reactions include oxidized carnosine, reduced metal ions, and various substituted carnosine derivatives .

Scientific Research Applications

Carnosine hydrochloride has a wide range of applications in scientific research:

Properties

CAS No.

5852-99-3

Molecular Formula

C9H15ClN4O3

Molecular Weight

262.69 g/mol

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H14N4O3.ClH/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);1H/t7-;/m0./s1

InChI Key

HIXYEIRACBUSON-FJXQXJEOSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.Cl

Related CAS

2242946-87-6

Origin of Product

United States

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